molecular formula C7H7N5O B1376189 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine CAS No. 1482849-02-4

4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine

Cat. No.: B1376189
CAS No.: 1482849-02-4
M. Wt: 177.16 g/mol
InChI Key: NIPFGPYXWPGGES-UHFFFAOYSA-N
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Description

4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridin-2-amine core linked to a 3-amino-1,2,4-oxadiazole ring. This structure combines the electron-rich pyridine moiety with the bioisosteric 1,2,4-oxadiazole, which is known for enhancing metabolic stability and binding affinity in medicinal chemistry . Its structural uniqueness makes it a candidate for antimicrobial and receptor-targeting applications, as inferred from analogs in the literature.

Properties

IUPAC Name

5-(2-aminopyridin-4-yl)-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-5-3-4(1-2-10-5)6-11-7(9)12-13-6/h1-3H,(H2,8,10)(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPFGPYXWPGGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C2=NC(=NO2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups . The reaction scope includes various amidoximes and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide nitrogen atom .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, scaling up the reaction while maintaining safety and efficiency, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Reactivity and Functionalization

The compound’s amino and oxadiazole groups enable diverse chemical transformations:

A. Amino Group Reactivity

  • Acylation : Reaction with benzoyl chloride or phenyl isocyanate yields mono-acylated derivatives. For example:

    4 3 Amino oxadiazolyl pyridin 2 amine+PhNCODME rtUreido derivative Yield 30 62 [9]\text{4 3 Amino oxadiazolyl pyridin 2 amine}+\text{PhNCO}\xrightarrow{\text{DME rt}}\text{Ureido derivative Yield 30 62 }[9]
  • Electrophilic Substitution : The pyridin-2-amine’s NH₂ group directs electrophiles to the para position, enabling bromination or nitration under mild conditions .

B. Oxadiazole Ring Modifications

  • Nucleophilic Attack : The oxadiazole’s electron-deficient C5 position reacts with nucleophiles (e.g., amines, alkoxides). For instance, substitution with aliphatic amines forms 5-alkylamino derivatives .

  • Cross-Coupling : Palladium-catalyzed Suzuki or Sonogashira couplings introduce aryl/alkynyl groups at the oxadiazole’s C5 position .

Reaction Optimization Data

Reaction Type Conditions Yield Key Product Ref
Oxidative CyclizationPIDA, CH₃CN, rt, 12 h70–85%Oxadiazole ring formation
AcylationBenzoyl chloride, Et₃N, DME, 18 h50–66%N-Benzoylated derivative
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C60–75%5-Aryl-1,2,4-oxadiazole
Electrophilic SubstitutionBr₂, AcOH, 0°C45%5-Bromo-pyridin-2-amine

Stability and Compatibility

  • Thermal Stability : Decomposes above 250°C without melting .

  • pH Sensitivity : Stable in neutral aqueous solutions but hydrolyzes under strong acidic/basic conditions (e.g., oxadiazole ring cleavage at pH < 2 or > 12) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of 4-(3-amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Properties : There is emerging evidence suggesting that this compound may have anticancer effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly in leukemia and breast cancer models. The mechanism appears to involve the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives, including this compound. The results indicated that certain modifications to the oxadiazole ring enhanced cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

Agricultural Applications

Pesticidal Properties : Compounds containing oxadiazole moieties have been investigated for their potential as pesticides. Research has shown that this compound exhibits herbicidal activity against certain weeds. This property can be harnessed to develop selective herbicides that minimize damage to crops.

Fungicidal Activity : In addition to herbicidal properties, this compound has demonstrated effectiveness against various plant pathogens. Field trials have indicated that formulations containing this compound can significantly reduce fungal infections in crops such as wheat and corn.

Material Science

Polymer Additives : The unique chemical structure of this compound allows it to be used as an additive in polymer formulations. Its incorporation into polymers can enhance thermal stability and mechanical properties.

Case Study : A research article highlighted the use of this compound in developing high-performance polymers for electronic applications. The study found that adding small amounts of this compound improved the electrical conductivity and thermal resistance of the polymer matrix .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
HerbicidalEffective against specific weed species
FungicidalReduces fungal infections in crops

Table 2: Material Properties

PropertyValueReference
Thermal StabilityEnhanced with polymer incorporation
Electrical ConductivityImproved with small additive amounts

Comparison with Similar Compounds

Key Observations:
  • Heterocycle Type : The 1,2,4-oxadiazole in the target compound contrasts with 1,3,4-oxadiazoles (e.g., in ), which exhibit distinct electronic properties and metabolic stability .
  • Substituent Effects: The 3-amino group on the oxadiazole may enhance hydrogen bonding, as seen in muscarinic agonists (e.g., ’s compound with Kd ~10⁻⁴ M) .
  • Synthetic Challenges : Low yields in (6%) and discontinuation of the target compound suggest synthetic hurdles compared to higher-yield analogs like the 47% yield in .

Molecular Weight and Drug-Likeness

The target compound’s molecular weight (~191.2) falls within the ideal range for oral bioavailability (<500 Da). In contrast, bulkier derivatives like the coumarin-linked compound (349.3 Da) may face permeability challenges .

Biological Activity

4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine (CAS No. 1482849-02-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C7H7N5O
  • Molecular Weight : 177.16 g/mol
  • Structure : The compound features a pyridine ring substituted with an oxadiazole moiety, which is known for contributing to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • GPBAR1 Agonism : The compound has been studied for its ability to activate the G-protein bile acid receptor 1 (GPBAR1), which plays a significant role in metabolic regulation and inflammation. Activation of GPBAR1 has implications for treating conditions such as type 2 diabetes and non-alcoholic fatty liver disease .
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that derivatives of oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated significant activity against human leukemia and breast cancer cell lines, suggesting that modifications to the oxadiazole structure can enhance anticancer properties .

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

Activity Target/Effect Reference
GPBAR1 AgonismIncreases pro-glucagon mRNA expression
CytotoxicityInduces apoptosis in cancer cell lines (e.g., MCF-7)
HDAC InhibitionPotential as an HDAC inhibitor in cancer treatment

Case Studies and Research Findings

  • Study on GPBAR1 Activation : A study reported that compounds similar to this compound effectively activated GPBAR1 and selectively enhanced the expression of target genes involved in metabolic regulation. This suggests a promising avenue for developing selective GPBAR1 agonists for therapeutic use .
  • Cytotoxic Activity Assessment : In vitro assays demonstrated that certain oxadiazole derivatives showed higher cytotoxicity than conventional chemotherapeutics like doxorubicin against several cancer cell lines. Flow cytometry analysis revealed that these compounds could induce apoptosis through pathways involving p53 activation and caspase cleavage .
  • HDAC Inhibition Studies : Research indicates that modifications in the oxadiazole core structure can lead to potent HDAC inhibitors. Compounds derived from 1,2,4-oxadiazoles exhibited significant inhibitory activity against HDAC enzymes at nanomolar concentrations . This positions them as potential candidates for cancer therapy.

Q & A

Q. What are the established synthetic methodologies for preparing 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine?

Answer: The synthesis typically involves cyclization reactions of precursor amidoximes or hydrazides. For example:

  • Boc-protection strategy : A Boc-protected aminobenzoic acid derivative (e.g., 4-aminobenzoic acid) can react with amidoximes under microwave irradiation to form the 1,2,4-oxadiazole ring, followed by deprotection with trifluoroacetic acid to yield the free amine .
  • Hydrazide cyclization : Substituted benzoic acid hydrazides can undergo cyclization with phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form the oxadiazole core .
    Key considerations : Optimize reaction time, temperature, and stoichiometry to minimize side products.

Q. How is structural characterization of this compound performed?

Answer: A multi-technique approach is essential:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm proton environments (e.g., pyridin-2-amine protons at δ 6.5–8.5 ppm) and carbon assignments (oxadiazole carbons at ~165–170 ppm) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond lengths/angles and confirm tautomeric forms. This is critical for validating the oxadiazole-pyridine linkage .
  • Mass spectrometry : Confirm molecular weight via high-resolution mass spectrometry (HRMS) to distinguish between isomers.

Q. What preliminary biological activities have been reported for structurally related 1,2,4-oxadiazole derivatives?

Answer: While direct data on this compound is limited, analogs show:

  • Antimicrobial activity : Derivatives with pyridyl or phenyl substituents exhibit potent activity against S. aureus (4× more active than metronidazole) via membrane disruption .
  • Antitumor potential : Analogs like 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione show IC₅₀ values of ~9.4 µM across 11 cancer cell lines, suggesting DNA intercalation or kinase inhibition .
  • Enzyme inhibition : Oxadiazole-containing compounds inhibit SARS-CoV-2 main protease (Mpro^\text{pro}) in docking studies, highlighting potential for antiviral research .

Advanced Research Questions

Q. How can synthetic yields be optimized for oxadiazole ring formation in this compound?

Answer: Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity. For example, microwave irradiation at 150°C with catalytic K2_2CO3_3 enhances cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates during ring closure.
  • Protection-deprotection cycles : Use Boc-protected amines to prevent side reactions during cyclization, followed by mild acid deprotection (e.g., TFA) .

Q. How should researchers address contradictory biological activity data across studies?

Answer: Contradictions often arise from assay variability. Mitigation steps:

  • Standardize assay conditions :
    • Cell lines : Use authenticated lines (e.g., NCI-60 panel for antitumor studies) to ensure reproducibility .
    • Dosage consistency : Compare IC₅₀ values under identical concentrations (e.g., 10–100 µM range).
  • Mechanistic validation : Pair bioactivity data with computational studies (e.g., molecular docking to confirm binding to S. aureus FabI enzyme) .
  • Control experiments : Include reference compounds (e.g., metronidazole for antimicrobial assays) to calibrate activity thresholds .

Q. What computational and experimental methods are recommended to study its mechanism of action?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like SARS-CoV-2 Mpro^\text{pro} (PDB ID: 6LU7). Focus on oxadiazole interactions with catalytic cysteine residues .
  • Dynamic simulations : Perform MD simulations (e.g., GROMACS) to assess stability of ligand-target complexes over 100 ns trajectories.
  • Metabolic profiling : Use LC-MS to identify metabolites in hepatocyte models, focusing on oxidative degradation of the oxadiazole ring .
  • Crystallographic refinement : Apply SHELXL for high-resolution structural analysis of co-crystals with target proteins .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine
Reactant of Route 2
4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine

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